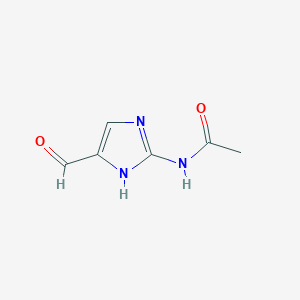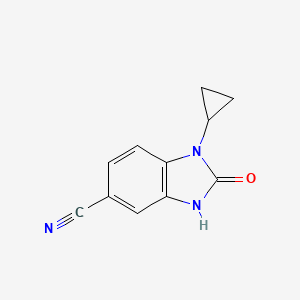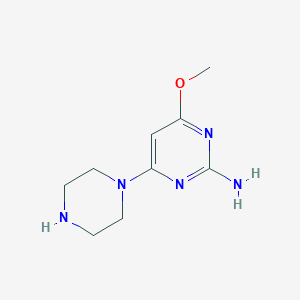![molecular formula C25H16F2N4O3S B3361275 N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide CAS No. 918504-61-7](/img/structure/B3361275.png)
N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide
Descripción general
Descripción
N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide is a compound notable for its structural complexity and multifunctional properties. It belongs to the class of sulfonamides and is characterized by the presence of fluorine atoms and pyrrolo[2,3-b]pyridine, which are significant in contributing to its chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One synthetic route involves:
Starting Material: : 3-bromo-2,4-difluoroaniline.
Step 1: : Nitration of 3-bromo-2,4-difluoroaniline to obtain 3-bromo-2,4-difluoro-6-nitroaniline.
Step 2: : Reduction of the nitro group using a catalyst like palladium on carbon, leading to 3-bromo-2,4-difluoro-6-aminoaniline.
Step 3: : Acylation with 3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid chloride to form an amide bond, resulting in the intermediate compound.
Step 4: : Final coupling reaction with benzenesulfonyl chloride under basic conditions (such as using triethylamine) yields the target compound.
Industrial Production Methods
Industrial production may involve:
Optimization of reaction conditions like temperature, pressure, and solvent to increase yield.
Use of continuous flow reactors for better control over reaction parameters.
Catalysts to speed up the reaction rates.
Solvent recovery systems to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, potentially forming N-oxides.
Reduction: : Reduction reactions can target the pyrrolo[2,3-b]pyridine ring.
Substitution: : The fluorine atoms and sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Potassium carbonate (K₂CO₃) for base-catalyzed substitution.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Production of amine derivatives.
Substitution: : Generation of fluorine-free analogs.
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: : Used in chemical reactions as a catalyst due to its unique structural features.
Ligand Design: : Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: : Potential inhibitor for certain enzymes due to its sulfonamide group.
Protein Binding Studies: : Useful in studying protein-ligand interactions.
Medicine
Pharmacology: : Investigated for therapeutic properties in treating certain diseases.
Drug Development: : A candidate for developing new pharmaceuticals.
Industry
Material Science: : Used in designing new materials with specific properties.
Analytical Chemistry: : Employed in analytical methods to detect other substances.
Mecanismo De Acción
The compound interacts with biological targets primarily through:
Enzyme Inhibition: : The sulfonamide group mimics natural substrates, binding to enzyme active sites.
Molecular Pathways: : Alters signaling pathways by inhibiting key enzymes involved in metabolic processes.
Binding Affinity: : High binding affinity to specific proteins influences biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N-[2,4-Difluorophenyl]benzenesulfonamide: : Lacks the pyrrolo[2,3-b]pyridine structure, leading to different properties.
3-[[(3-Pyridinyl)pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenylsulfonamide: : Shares similarities but lacks the fluorine atoms, altering its reactivity and applications.
Uniqueness
Fluorine Atoms: : Increase its lipophilicity and metabolic stability.
Pyrrolo[2,3-b]pyridine Core: : Enhances its potential as a pharmacological agent.
Sulfonamide Group: : Critical for enzyme inhibition and protein binding properties.
This compound's multifaceted nature makes it a valuable subject of study in various scientific fields, from chemistry and biology to industrial applications and medicine
Propiedades
IUPAC Name |
N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N4O3S/c26-20-8-9-21(31-35(33,34)17-6-2-1-3-7-17)23(27)22(20)24(32)19-14-30-25-18(19)11-16(13-29-25)15-5-4-10-28-12-15/h1-14,31H,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOQVEWYXOKLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676328 | |
| Record name | N-{2,4-Difluoro-3-[5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918504-61-7 | |
| Record name | N-{2,4-Difluoro-3-[5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[methyl(7H-purin-6-yl)amino]ethanol](/img/structure/B3361199.png)


![5-Chloro-2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B3361214.png)
![2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B3361216.png)



![2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]-](/img/structure/B3361254.png)





